molecular formula C12H26Cl2N2 B1424742 N-cyclohexyl-N-methylpiperidin-4-amine dihydrochloride CAS No. 548769-24-0

N-cyclohexyl-N-methylpiperidin-4-amine dihydrochloride

Cat. No. B1424742
CAS RN: 548769-24-0
M. Wt: 269.25 g/mol
InChI Key: FQFXBUZZMPBPSM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-N-methylpiperidin-4-amine dihydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a cyclohexyl group, which is a six-membered carbon ring. The molecule also contains two chloride ions, which are associated with the nitrogen atoms in the structure .

Scientific Research Applications

Degradation of Nitrogen-Containing Compounds

Research on the degradation of nitrogen-containing compounds, such as amino and azo compounds, is crucial due to their prevalence in various industries and their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) are highlighted as effective methods to mineralize these compounds, improving the overall efficacy of treatment schemes. The focus is on the degradation of aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides, with an emphasis on the reaction mechanisms, process parameters, and identification of intermediates. Ozone and Fenton processes are identified as highly reactive towards these compounds, with degradation being highly sensitive to pH and process conditions (Bhat & Gogate, 2021).

Analysis of Binary Liquid Mixtures

The study of binary liquid mixtures containing cyclic or linear alkanols and cycloalkanes or n-alkanes has been conducted to understand the interactions and characteristics of these mixtures. The DISQUAC model, which incorporates intramolecular effects related to functional groups, has been used for this purpose. This research provides insights into the steric effects and ring strain of such systems, contributing to the knowledge of chemical interactions in mixed liquid systems (González, Fuente, & Cobos, 1996).

Potential Euphoric Effects of Novel Synthetic Opioids

The search for euphoric non-fentanil novel synthetic opioids on the illicit drug market includes the study of compounds with structures similar to N-cyclohexyl-N-methylpiperidin-4-amine dihydrochloride. This research aims to understand the chemistry, pharmacology, and emergence of these substances as drugs of abuse. The review covers peer-reviewed literature, patents, and data from international early warning systems to track the emergence of such compounds and their effects on drug markets and human health (Sharma et al., 2018).

properties

IUPAC Name

N-cyclohexyl-N-methylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12;;/h11-13H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFXBUZZMPBPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-methylpiperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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